molecular formula C23H24N2O6S B2632432 1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one CAS No. 847939-23-5

1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one

Cat. No.: B2632432
CAS No.: 847939-23-5
M. Wt: 456.5 g/mol
InChI Key: HJVYLFAPJPGKEE-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one is a potent and selective inhibitor of Phosphodiesterase 4 (PDE4), a key enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells. By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and other cytokines. This mechanism of action makes it a valuable pharmacological tool for studying PDE4-driven inflammatory pathways . Its specific molecular architecture, featuring a benzodioxine sulfonyl group linked to a benzofuran ethanone via a piperazine spacer, is designed for high-affinity binding to the PDE4 enzyme. Consequently, researchers utilize this compound to investigate the role of PDE4 in disease models such as asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and depression , providing critical insights for the development of novel anti-inflammatory and immunomodulatory therapeutics.

Properties

IUPAC Name

1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-16-2-4-19-17(15-31-21(19)12-16)13-23(26)24-6-8-25(9-7-24)32(27,28)18-3-5-20-22(14-18)30-11-10-29-20/h2-5,12,14-15H,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVYLFAPJPGKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847939-23-5
Record name 1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR 4559 involves the preparation of sulfonyl piperazine derivativesThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of SR 4559 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: SR 4559 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with ABHD5 and disrupts its binding with perilipin proteins .

Common Reagents and Conditions: The common reagents used in the synthesis of SR 4559 include piperazine, sulfonyl chlorides, and various organic solvents. The reaction conditions typically involve controlled temperatures and the use of catalysts to drive the reaction to completion .

Major Products Formed: The major product formed from the synthesis of SR 4559 is the sulfonyl piperazine derivative itself, which is then used in various biological assays to study its effects on lipolysis .

Scientific Research Applications

Pharmacological Applications

This compound is primarily investigated for its pharmacological properties, particularly in the fields of anti-inflammatory and anticancer therapies. Research indicates that derivatives of benzodioxane structures exhibit significant biological activities, including:

  • Anti-inflammatory Activity : Studies have shown that compounds containing the benzodioxane moiety can effectively reduce inflammation. For instance, analogs with specific substituents have demonstrated enhanced anti-inflammatory effects in preclinical models .
  • Anticancer Properties : The compound's structure suggests potential cytotoxic effects against various cancer cell lines. Research has highlighted that certain benzodioxane derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of 1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one has been documented using various methodologies. The synthetic routes often involve:

  • Formation of Benzodioxane Derivatives : Utilizing starting materials such as 2,3-dihydrobenzodioxin and piperazine derivatives.
  • Functionalization : Introducing substituents at specific positions to enhance biological activity.
  • Characterization Techniques : Compounds are characterized using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures .

Case Studies

Several case studies demonstrate the efficacy of this compound in therapeutic applications:

  • Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory properties of a related benzodioxane derivative in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent activity against specific cancer types .

Mechanism of Action

SR 4559 exerts its effects by binding to ABHD5 and disrupting its interaction with perilipin proteins. This leads to the activation of adipose triglyceride lipase (ATGL), which promotes the breakdown of triglycerides into free fatty acids and glycerol. The molecular targets involved in this pathway include ABHD5, perilipin proteins, and ATGL .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its combination of a piperazine-sulfonyl group and benzofuran-ethanone. A closely related analogue, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenyl-1-pyrrolidinyl)-1-butanone hydrochloride (CAS: 431938-85-1), shares the benzodioxine core but differs in critical regions:

Feature Target Compound Analogue Compound
Core Structure Benzodioxine-sulfonyl-piperazine + benzofuran-ethanone Benzodioxine-butanone + phenyl-pyrrolidine
Heterocyclic Group Piperazine (6-membered ring, two nitrogen atoms) Pyrrolidine (5-membered ring, one nitrogen atom)
Functional Groups Sulfonyl (-SO₂), ethanone (-CO-) Butanone (-CO-), hydrochloride salt
Aromatic Moieties 6-Methylbenzofuran Phenyl group
Molecular Weight 456.52 g/mol Not explicitly stated; estimated ~400–450 g/mol

Key Implications of Structural Differences :

  • The 6-methylbenzofuran moiety may confer greater metabolic stability compared to the simple phenyl group in the analogue, which could influence pharmacokinetic properties .

Physicochemical and Functional Comparisons

Solubility and Reactivity
  • The piperazine ring (basic nitrogen atoms) may allow for pH-dependent solubility, whereas the pyrrolidine analogue’s hydrochloride salt ensures solubility in acidic conditions .

Lumping Strategy and Classification

Per the lumping strategy (grouping structurally similar compounds), the target compound and its analogue could be classified under "benzodioxine-heterocyclic hybrids" due to shared benzodioxine cores and nitrogen-containing rings. However, their divergent substituents (sulfonyl vs. butanone, benzofuran vs. phenyl) necessitate separate evaluation in reactivity studies or pharmacological assays .

Biological Activity

The compound 1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O6SC_{23}H_{24}N_{2}O_{6}S, with a molecular weight of approximately 452.51g/mol452.51\,g/mol . The structure includes a piperazine ring and a benzodioxine moiety, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds containing the 2,3-dihydro-1,4-benzodioxin structure often exhibit significant biological activities, including:

  • Antihypertensive effects : Compounds with similar structures have been linked to the modulation of cardiovascular functions .
  • Antipsychotic properties : Some derivatives are being investigated for their potential in treating schizophrenia and other central nervous system disorders .
  • Anti-inflammatory actions : The sulfonamide group in the molecule suggests potential anti-inflammatory effects, particularly in conditions like asthma and arthritis .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and behavior.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase .
  • Cytotoxic Effects : In vitro studies indicate that modifications in the structure can lead to varied cytotoxicity profiles against cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study 1 Investigated the antihypertensive effects of related benzodioxine derivatives, demonstrating significant blood pressure reduction in animal models .
Study 2 Explored the antipsychotic potential of similar piperazine derivatives, showing efficacy in reducing symptoms in rodent models of schizophrenia .
Study 3 Analyzed the anti-inflammatory properties of sulfonamide derivatives in vitro, finding reduced cytokine production in immune cells .

Safety Profile

The compound carries several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Proper handling and safety precautions are advised during research and application .

Q & A

Q. What are the key synthetic intermediates and reaction steps for preparing this compound?

The synthesis typically involves two primary steps:

  • Sulfonylation of 2,3-dihydro-1,4-benzodioxine : The benzodioxine moiety is sulfonylated at the 6-position using reagents like chlorosulfonic acid or sulfur trioxide, yielding the sulfonyl chloride intermediate. Piperazine is then introduced via nucleophilic substitution .
  • Coupling with 6-methyl-1-benzofuran-3-yl ethanone : The sulfonylated piperazine intermediate reacts with 6-methyl-benzofuran ethanone under basic conditions (e.g., K₂CO₃ in DMF) to form the final product. Monitoring reaction progress via TLC or HPLC is critical to optimize yields .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the connectivity of the benzodioxine sulfonyl, piperazine, and benzofuran ethanone groups. Key signals include aromatic protons (δ 6.5–8.0 ppm) and the ethanone carbonyl (δ ~200 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments, such as the benzofuran or sulfonyl-piperazine moieties. Discrepancies between observed and theoretical masses may indicate impurities or isomerization .

Advanced Research Questions

Q. How can researchers address contradictory data between NMR and X-ray crystallography for this compound?

  • Case Example : If NMR suggests a planar benzofuran ring but X-ray shows slight puckering, perform density functional theory (DFT) calculations to compare energy states of both conformers. Cross-validate with variable-temperature NMR to assess dynamic behavior .
  • Methodological Note : Use synchrotron X-ray sources for higher-resolution crystallography to resolve subtle structural ambiguities .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

  • Core Modifications : Replace the benzodioxine sulfonyl group with other electron-withdrawing groups (e.g., carbonyl in ) to assess impact on bioactivity. Similarly, substitute the 6-methylbenzofuran with bulkier substituents (e.g., 6-ethyl) to evaluate steric effects .
  • Computational Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Pair with in vitro assays (e.g., enzyme inhibition) to correlate computational and experimental results .

Q. How can solvent polarity influence the compound’s stability during purification?

  • Issue : The sulfonyl-piperazine linkage may hydrolyze in polar protic solvents (e.g., methanol/water mixtures).
  • Resolution : Opt for non-polar solvents (e.g., dichloromethane) during column chromatography. For recrystallization, use ethyl acetate/hexane mixtures to minimize degradation .

Methodological Challenges and Solutions

Q. What analytical approaches resolve low purity in final synthetic batches?

  • HPLC-DAD/MS : Employ reverse-phase HPLC with photodiode array detection (DAD) to identify impurities. For example, residual benzodioxine sulfonyl chloride (retention time ~5.2 min) can be quantified and removed via preparative HPLC .
  • Counterion Effects : If synthesizing hydrochloride salts (as in ), ensure complete ion exchange via titration with AgNO₃ to avoid chloride contamination .

Q. How to optimize reaction conditions for scalability without compromising yield?

  • Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer, particularly during exothermic steps like sulfonylation.
  • DoE (Design of Experiments) : Use statistical models to test variables (temperature, solvent ratio) and identify robust conditions for >90% yield at multi-gram scales .

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